molecular formula C14H10CuO6 B1144262 Copper disalicylate CAS No. 16048-96-7

Copper disalicylate

Cat. No.: B1144262
CAS No.: 16048-96-7
M. Wt: 337.77 g/mol
InChI Key: CMRVDFLZXRTMTH-UHFFFAOYSA-L
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Description

Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.

    Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.

    Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.

Major Products:

    Oxidation: Copper(III) complexes.

    Reduction: Copper(I) complexes or elemental copper.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

    Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and oxidation processes.

    Biology: Investigated for its antimicrobial properties, showing efficacy against a range of bacteria and fungi.

    Industry: Utilized in the development of advanced materials, including metal-organic frameworks and nanocomposites.

Mechanism of Action

The mechanism of action of copper disalicylate involves several pathways:

    Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.

    Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.

Comparison with Similar Compounds

Copper disalicylate can be compared with other copper(II) complexes, such as:

    Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.

    Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.

    Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.

Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

16048-96-7

Molecular Formula

C14H10CuO6

Molecular Weight

337.77 g/mol

IUPAC Name

copper;2-hydroxybenzoate

InChI

InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

CMRVDFLZXRTMTH-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2]

Origin of Product

United States

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